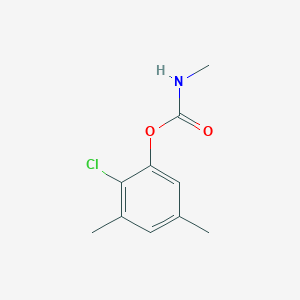

Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester

CAS No.: 2425-08-3

Cat. No.: VC20492875

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2425-08-3 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | (2-chloro-3,5-dimethylphenyl) N-methylcarbamate |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-6-4-7(2)9(11)8(5-6)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |

| Standard InChI Key | LPFGSLDIMLAMKS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)OC(=O)NC)Cl)C |

Introduction

Chemical Structure and Identifiers

The compound consists of a 2-chloro-3,5-xylyl aromatic ring esterified with methylcarbamic acid. Key structural features include:

-

Aromatic substituents: Chlorine at position 2 and methyl groups at positions 3 and 5.

-

Functional group: A carbamate (-O-C(=O)-N(CH3)-) linkage.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ | |

| Molecular Weight | 213.66 g/mol | |

| CAS Registry Number | 2425-08-3 | |

| SMILES | CC1=CC(=C(C(=C1)OC(=O)NC)Cl)C | |

| InChI Key | FNAAOMSRAVKQGQ-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical State and Solubility

-

Form: Solid (no specific melting point reported in available sources).

-

Solubility: Likely sparingly soluble in water, similar to structurally related carbamates (e.g., 3,5-xylyl methylcarbamate, which has a water solubility of 0.47 g/L at 20°C) . Soluble in organic solvents like benzene, acetone, and ethanol .

Stability and Reactivity

-

Hydrolysis: Carbamates typically undergo hydrolysis in aqueous environments, producing methylcarbamic acid and 2-chloro-3,5-xylenol.

-

Photolysis: Stable under sunlight, with no significant degradation observed .

Toxicological Profile

Mechanism of Action

The compound inhibits acetylcholinesterase (AChE) by carbamoylating the enzyme’s active site, leading to reversible cholinergic toxicity . This action disrupts neurotransmitter regulation, causing excessive acetylcholine accumulation.

Acute Toxicity Data

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Mouse, Oral) | 17,400 µg/kg | |

| Symptoms | Salivation, nausea, muscle weakness, respiratory distress | |

| Treatment | Atropine (anticholinergic), supportive care |

Chronic and Environmental Risks

-

Bioaccumulation: Moderate adsorption to soil (estimated Koc = 389) , but mobility is limited due to strong humic complexation .

-

Aquatic Impact: Bioconcentration factors (BCF) in aquatic organisms (e.g., algae: 3,050; catfish: 550) suggest potential ecological risks.

Environmental Fate and Degradation

Degradation Pathways

Persistence and Mobility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume